2-Chloro-1-ethyl-4-methoxybenzene
Description
Contextualization within Substituted Aromatic Ethers
Substituted aromatic ethers, a broad category that includes halogenated methoxybenzenes, are compounds where an ether linkage is attached to an aromatic ring that also bears other substituents. numberanalytics.com These substituents, through their electronic and steric properties, can significantly influence the reactivity of the aromatic ring and the ether group itself. numberanalytics.com The interplay of these functional groups allows for a diverse range of chemical transformations, making substituted aromatic ethers valuable building blocks in synthetic organic chemistry. numberanalytics.com
Aromatic ethers can undergo several key reactions, including electrophilic aromatic substitution, where the ether group typically directs incoming electrophiles to the ortho and para positions. numberanalytics.com They can also participate in nucleophilic substitution reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. numberanalytics.com The specific nature and position of the substituents on the aromatic ring are crucial in determining the outcome and regioselectivity of these reactions. numberanalytics.com
Significance of the 2-Chloro-1-ethyl-4-methoxybenzene Scaffold in Organic Synthesis
The specific scaffold of this compound, with its unique arrangement of a chloro, an ethyl, and a methoxy (B1213986) group on a benzene (B151609) ring, presents a valuable platform for synthetic chemists. The presence of the electron-donating methoxy group enhances the reactivity of the benzene ring towards electrophiles. smolecule.com Conversely, the chlorine atom, an electron-withdrawing group, can serve as a leaving group in nucleophilic aromatic substitution reactions or participate in various cross-coupling reactions, a cornerstone of modern organic synthesis. smolecule.comrsc.org
The ethyl group can also be a site for chemical modification through oxidation or other transformations. smolecule.com This trifunctional nature of the this compound molecule allows for sequential and regioselective modifications, enabling the construction of complex molecular architectures from a relatively simple starting material. Its structural motifs are found in various compounds of interest, making it a key intermediate in the synthesis of pharmaceuticals and agrochemicals. numberanalytics.comnumberanalytics.com
Overview of Research Trajectories for Aryl Chlorides and Alkoxybenzenes
Research into aryl chlorides and alkoxybenzenes is dynamic and continually expanding. For aryl chlorides, a major focus has been on the development of new and more efficient catalytic systems for cross-coupling reactions. rsc.org Historically, aryl chlorides were considered less reactive than their bromide and iodide counterparts, but recent advancements in catalyst design, particularly those based on palladium, have enabled a wide range of transformations under milder conditions. rsc.orgacs.org Current research is also exploring more sustainable and environmentally friendly methods for the synthesis of aryl chlorides, such as electrochemical approaches using hydrochloric acid as the chlorine source. acs.org
In the realm of alkoxybenzenes, research continues to uncover novel synthetic methodologies and applications. The development of new catalytic processes for the generation and utilization of alkoxy radicals has opened up new avenues for organic transformations. nih.govmdpi.com Furthermore, there is a growing interest in the late-stage functionalization of complex molecules containing the alkoxybenzene moiety, which is crucial in drug discovery and development. nih.govmdpi.com The synergy between the fields of aryl chloride and alkoxybenzene chemistry continues to drive innovation, enabling the synthesis of increasingly complex and functionally diverse molecules.
Chemical and Physical Properties of this compound
The compound this compound is a substituted aromatic ether with the molecular formula C₉H₁₁ClO. nih.gov Its structure consists of a benzene ring substituted with a chlorine atom at position 2, an ethyl group at position 1, and a methoxy group at position 4.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₁ClO | nih.gov |
| Molecular Weight | 170.63 g/mol | nih.gov |
| IUPAC Name | 1-chloro-2-ethyl-4-methoxybenzene | nih.gov |
| CAS Registry Number | 289039-31-2 | nih.gov |
| SMILES | CCC1=C(C=CC(=C1)OC)Cl | nih.gov |
| InChI | InChI=1S/C9H11ClO/c1-3-7-6-8(11-2)4-5-9(7)10/h4-6H,3H2,1-2H3 | nih.gov |
Synthesis and Reactivity
The synthesis of this compound can be approached through various synthetic routes, often involving the modification of a pre-existing substituted benzene ring. For instance, one potential pathway could start from a related phenol (B47542) or anisole (B1667542) derivative, followed by chlorination and ethylation reactions. The specific sequence and reagents would be chosen to ensure the desired regiochemistry of the final product.
The reactivity of this compound is dictated by its functional groups:
Electrophilic Aromatic Substitution: The methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions. However, the positions ortho to the methoxy group are already substituted (one with an ethyl group and the other with a chlorine atom). Therefore, electrophilic substitution would likely occur at the position ortho to the methoxy group and meta to the chlorine and ethyl groups.
Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by strong nucleophiles, although this reaction typically requires harsh conditions unless the aromatic ring is further activated by other electron-withdrawing groups.
Cross-Coupling Reactions: The chloro-substituent makes the molecule a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
Modification of the Ethyl Group: The ethyl group can undergo oxidation to an acetyl group or a carboxylic acid under appropriate conditions.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11ClO |
|---|---|
Molecular Weight |
170.63 g/mol |
IUPAC Name |
2-chloro-1-ethyl-4-methoxybenzene |
InChI |
InChI=1S/C9H11ClO/c1-3-7-4-5-8(11-2)6-9(7)10/h4-6H,3H2,1-2H3 |
InChI Key |
VKJUTYNFDZFJRY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)OC)Cl |
Origin of Product |
United States |
Environmental Transformation and Degradation Studies of Halogenated Methoxybenzenes
Analysis of Environmental Persistence and Biodegradation Potential
The environmental persistence of a chemical refers to the length of time it remains in a particular environment before being broken down by chemical or biological processes. Halogenated aromatic compounds are generally more resistant to degradation than their non-halogenated counterparts. The presence of chlorine atoms on the benzene (B151609) ring, as in 2-Chloro-1-ethyl-4-methoxybenzene, tends to increase a compound's persistence.
The biodegradation potential of chloroaromatic compounds is influenced by several factors, including the number and position of chlorine substituents. In general, compounds with fewer chlorine atoms are more readily biodegradable under aerobic conditions. The half-life of a pesticide, which is the time it takes for half of the initial amount to degrade, is a common measure of persistence. Pesticide half-lives can be categorized as low (less than 16 days), moderate (16 to 59 days), and high (over 60 days), with shorter half-lives indicating less persistence in the environment orst.edu. For example, the insecticide aldrin (B1666841) is classified as moderately persistent with a soil half-life of 20–100 days fao.org. The persistence of organic contaminants is also highly dependent on environmental conditions, and laboratory-derived degradation rates are often significantly higher than those observed in the field cdc.gov.
| Compound | Compound Type | Soil Half-Life (days) | Reference |
|---|---|---|---|
| Hexachlorocyclohexanes | Hexachlorocyclohexanes | 67 (average) | ca.gov |
| Hexachlorobenzene | Hexachlorobenzene | 969-2089 | ca.gov |
| Pentachlorophenol | Pentachlorophenol | 10-120 (flooded/paddy soils) | ca.gov |
Microbial Degradation Pathways for Chloroaromatic Compounds
Microbial degradation is a key process in the environmental breakdown of chloroaromatic compounds. Bacteria, in particular, have evolved diverse metabolic pathways to utilize these compounds as a source of carbon and energy.
Under aerobic conditions, the initial step in the degradation of many chloroaromatic compounds is catalyzed by oxygenase enzymes. These enzymes incorporate one (monooxygenases) or two (dioxygenases) atoms of molecular oxygen into the aromatic ring, making it more susceptible to cleavage. This process can lead to the removal of chlorine substituents (dechlorination).
For instance, the degradation of chlorobenzene (B131634) can be initiated by a dioxygenase, leading to the formation of a chlorocatechol. This intermediate is then further metabolized through either the ortho- or meta-cleavage pathway core.ac.ukslideshare.net. While the meta-cleavage pathway was initially thought to be ineffective for chloroaromatics due to the formation of reactive intermediates that could inactivate the enzymes, some bacterial strains, such as Pseudomonas putida GJ31, have been found to possess resistant catechol 2,3-dioxygenases that can handle 3-chlorocatechol (B1204754) core.ac.uk. The evolution of these novel degradation pathways often involves the recruitment and combination of genes from different metabolic routes nih.govdtic.mil.
Under anaerobic conditions, a different mechanism known as reductive dechlorination is prevalent. In this process, the chloroaromatic compound serves as an electron acceptor, and a chlorine atom is removed and replaced by a hydrogen atom. This process is particularly important for highly chlorinated compounds.
Bioremediation harnesses the metabolic capabilities of microorganisms to clean up contaminated sites. For environments contaminated with chloroaromatic compounds, several strategies can be employed:
Natural Attenuation: This involves monitoring the natural processes of degradation without intervention. It is suitable for sites where intrinsic microbial populations are capable of breaking down the contaminants at an acceptable rate.
Biostimulation: This strategy involves the addition of nutrients (e.g., nitrogen, phosphorus) and electron acceptors (e.g., oxygen) to stimulate the growth and activity of indigenous contaminant-degrading microorganisms.
Bioaugmentation: This approach involves the introduction of specific microbial strains or consortia with known capabilities to degrade the target contaminants into the contaminated environment. This is often used when the indigenous microbial population lacks the necessary degradative pathways. Fungi, for example, have shown potential in mycoremediation for breaking down toxic pollutants youtube.com.
The effectiveness of bioremediation can be enhanced by combining it with physical or chemical methods mdpi.com. Immobilizing bacteria on a physical matrix can also improve their survival and efficacy at contaminated sites mdpi.com.
Abiotic Degradation Mechanisms (e.g., Photolysis)
In addition to microbial degradation, abiotic processes can contribute to the transformation of halogenated methoxybenzenes in the environment. Photolysis, or photodegradation, is a process where light energy drives chemical reactions that break down compounds.
Halogenated aromatic compounds can undergo photolysis, particularly in the presence of sensitizers in water. This process can involve the cleavage of the carbon-halogen bond. For example, the photochemical degradation of halogenated anesthetics in the air has been demonstrated using TiO2 photocatalysis under UV light mdpi.com. While specific photolysis data for this compound is unavailable, the general principles of photochemistry of aromatic compounds suggest that it would be susceptible to photodegradation under suitable conditions.
Environmental Fate Tracking Methodologies
Tracking the environmental fate of persistent organic pollutants (POPs) like halogenated methoxybenzenes is crucial for understanding their distribution, transport, and potential for exposure. Various methodologies are employed for this purpose:
Environmental Monitoring: This involves the systematic collection and analysis of samples from different environmental compartments, including air, water, soil, sediment, and biota. Advanced analytical techniques such as gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are used for the detection and quantification of these compounds tandfonline.com.
Environmental Fate Modeling: Mathematical models are used to predict the distribution and long-term behavior of chemicals in the environment. These models integrate data on a chemical's physical-chemical properties, emission rates, and degradation rates to simulate its partitioning between different environmental media and its potential for long-range transport epa.govmdpi.comnih.gov.
Tracer Studies: In some cases, isotopically labeled compounds can be used in controlled studies to trace the movement and transformation of a chemical in the environment.
These methodologies provide valuable insights into the environmental behavior of halogenated methoxybenzenes and help in assessing their potential risks to ecosystems and human health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
